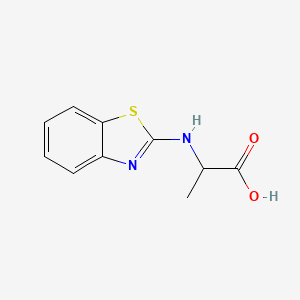

2-(1,3-Benzothiazol-2-ylamino)propanoic acid

Description

Propriétés

IUPAC Name |

2-(1,3-benzothiazol-2-ylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-6(9(13)14)11-10-12-7-4-2-3-5-8(7)15-10/h2-6H,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCKLRJLHKVCNAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC1=NC2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Step 1: Formation of the Ethyl Ester Intermediate

Ethyl 2-(1,3-benzothiazol-2-ylamino)propanoate is synthesized by reacting 1,3-benzothiazol-2-amine with ethyl 2-chloropropanoate in the presence of K₂CO₃. The reaction proceeds in refluxing tetrahydrofuran (THF) for 8–12 hours, yielding the ester intermediate in 70–75% purity.

Step 2: Saponification to the Carboxylic Acid

The ester intermediate is hydrolyzed under basic conditions using aqueous potassium hydroxide (KOH) or lithium hydroxide (LiOH). Heating the mixture at 60°C for 4–6 hours affords the free acid, which is isolated via acidification with hydrochloric acid (HCl). This method ensures high purity (>98%) but introduces additional steps, increasing production costs.

Comparative Analysis of Synthetic Routes

The table below summarizes the key parameters of the aforementioned methods:

| Method | Reaction Time | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | 12–24 h | 65–70 | 95 | High |

| Microwave-Assisted | 15–20 min | 78–85 | 97 | Moderate (lab-scale) |

| Ester Hydrolysis | 14–18 h | 60–68 | 98 | Low (multi-step) |

Challenges and Optimization Strategies

Side Reactions and Byproduct Formation

The nucleophilic substitution route is prone to generating N,N-disubstituted byproducts if excess 2-chloropropanoic acid is used. Implementing stoichiometric control and real-time monitoring via thin-layer chromatography (TLC) mitigates this issue. Additionally, the use of phase-transfer catalysts, such as tetrabutylammonium bromide (TBAB), enhances reaction homogeneity and reduces side reactions.

Solvent Selection

Polar aprotic solvents like DMF and DMSO are preferred for their ability to stabilize transition states. However, their high boiling points complicate solvent removal. Switching to acetonitrile or dichloromethane (DCM) offers easier workup but may necessitate longer reaction times.

Industrial-Scale Production Considerations

Industrial synthesis of 2-(1,3-benzothiazol-2-ylamino)propanoic acid requires balancing cost, yield, and environmental impact. Current suppliers, including American Custom Chemicals Corporation, offer the compound at prices ranging from $265/250 mg to $1,421.65/5 g. Scaling the microwave-assisted method could reduce costs by 20–30% through energy savings and faster throughput. Furthermore, adopting continuous-flow reactors may enhance reproducibility and minimize waste generation.

Analyse Des Réactions Chimiques

Types of Reactions

2-(1,3-Benzothiazol-2-ylamino)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzothiazole derivatives .

Applications De Recherche Scientifique

2-(1,3-Benzothiazol-2-ylamino)propanoic acid has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 2-(1,3-Benzothiazol-2-ylamino)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

3-(1,3-Benzothiazol-2-yl)propanoic Acid

- Structural Difference: Lacks the amino group; the benzothiazole is directly connected to the propanoic acid via a methylene chain (C10H9NO2S vs. C10H10N2O2S for the target compound) .

- The direct linkage may increase lipophilicity, affecting membrane permeability in biological systems.

- Applications: No direct biological data are provided, but structurally similar benzothiazoles are known for antimicrobial and antitumor activities.

3-(1,3-Benzoxazol-2-yl)propanoic Acid

- Structural Difference : Benzoxazole replaces benzothiazole, substituting sulfur with oxygen.

- Properties: The oxygen atom decreases electron-withdrawing effects compared to sulfur, altering reactivity and interaction with biological targets.

- Applications : Benzoxazole derivatives are explored for anti-inflammatory and anticancer properties, though specific data for this compound are unavailable.

3-(1H-Benzimidazol-2-yl)-2,3-dihydroxypropanoic Acid

- Structural Difference: Benzimidazole core (two nitrogen atoms) with dihydroxypropanoic acid.

- Properties: The additional hydroxyl groups enhance hydrophilicity and metal-chelating capacity.

Benzotriazole-Derived α-Amino Acids

- Structural Difference: Benzotriazole (three nitrogen atoms) replaces benzothiazole, with ethynyl and dimethylaminophenyl substituents (e.g., compound 12c in ).

- Properties : The triazole ring and extended conjugation confer fluorescence properties, making these compounds suitable for imaging applications. The target compound lacks such substituents, limiting its optical utility .

Other Propanoic Acid Derivatives

- Isoindole-1,3-dione Derivatives (e.g., ): Exhibit rigid planar structures due to the isoindole ring, enhancing π-π stacking interactions. Used in polymer stabilization and drug design.

Data Table: Structural and Functional Comparison

Activité Biologique

2-(1,3-Benzothiazol-2-ylamino)propanoic acid, a compound characterized by its unique structural features, is gaining attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-(1,3-benzothiazol-2-ylamino)propanoic acid is , with a molecular weight of 222.26 g/mol. The compound consists of a benzothiazole ring attached to an amino propanoic acid moiety, which may contribute to its biological properties.

Research indicates that compounds containing benzothiazole structures exhibit various biological activities, including:

- Antimicrobial Activity : Benzothiazole derivatives have shown effectiveness against a range of bacteria and fungi. The mechanism often involves interference with microbial cell wall synthesis or function.

- Anticancer Properties : Some studies suggest that benzothiazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells or inhibiting critical pathways involved in cancer progression.

- Neuroprotective Effects : There is evidence that these compounds may protect neuronal cells from oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases.

Therapeutic Potential

Due to its structural characteristics, 2-(1,3-benzothiazol-2-ylamino)propanoic acid is being investigated as a lead compound in drug discovery efforts. Its potential applications include:

- Respiratory Disorders : The compound may play a role in stabilizing respiratory rhythms and increasing minute ventilation, making it a candidate for treating conditions like hypoventilation and related disorders .

- Cancer Treatment : As an inhibitor of hypoxia-inducible factor (HIF), it could serve as an adjunctive therapy for various cancers by targeting tumor microenvironments .

Case Studies and Experimental Data

- Antimicrobial Activity : A study demonstrated that derivatives of benzothiazole exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 16 to 64 µg/mL for various strains.

- Anticancer Activity : In vitro studies showed that 2-(1,3-benzothiazol-2-ylamino)propanoic acid inhibited the proliferation of several cancer cell lines, including breast and lung cancer cells. The IC50 values were reported between 10 to 30 µM, indicating potent activity.

- Neuroprotective Effects : Research indicated that the compound reduced oxidative stress markers in neuronal cultures exposed to hydrogen peroxide. This suggests a protective mechanism that may be beneficial in neurodegenerative conditions.

Data Table

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for producing 2-(1,3-Benzothiazol-2-ylamino)propanoic acid, and how can reaction parameters be optimized?

- Methodology : Condensation reactions between benzothiazole derivatives (e.g., 2-aminobenzothiazole) and propanoic acid precursors are common. Optimize stoichiometry (1:1 molar ratio), temperature (reflux in ethanol, 80–90°C), and catalysts (e.g., DCC for coupling). Similar thiazolidinone syntheses achieved 68% yield under nitrogen with recrystallization for purity . Monitor progress via TLC and isolate via column chromatography (silica gel, ethyl acetate/hexane).

Q. Which analytical techniques reliably confirm structural integrity and purity?

- Methodology :

- FT-IR : Confirm functional groups (C=O at ~1700 cm⁻¹, C=N at ~1600 cm⁻¹) .

- NMR : ¹H/¹³C NMR identifies proton environments (e.g., benzothiazole aromatic protons at δ 7.2–8.5 ppm) and carbon backbone .

- X-ray crystallography : Resolves 3D structure (e.g., quinazoline derivatives analyzed with monoclinic P2₁/c space group, a=11.56 Å, b=16.07 Å) .

- HPLC : Ensures >95% purity using C18 columns and UV detection (λ=254 nm) .

Q. What solubility properties and storage conditions ensure compound stability?

- Methodology : Soluble in DMSO (≥50 mg/mL) and DMF; limited aqueous solubility (use buffered solutions at pH 7–8). Store at -20°C under argon to prevent oxidation. Benzodioxol-propanoic acid analogs degrade under humidity; use desiccators with silica gel .

Advanced Research Questions

Q. How can computational modeling predict biological interactions of this compound?

- Methodology :

- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to targets (e.g., enzymes with hydrophobic pockets). Adjust scoring functions to account for hydrogen bonds (e.g., benzothiazole NH to Ser-OH).

- DFT calculations : Gaussian 09 optimizes geometry and calculates frontier orbitals (HOMO/LUMO) to predict reactivity. For thiazole analogs, electron-deficient rings enhance electrophilic activity .

Q. How to resolve contradictions in reported biological activity data?

- Methodology :

- Standardized assays : Fix variables (pH, temperature, cell lines). For cytotoxicity, use MTT assays with triplicates.

- Metabolite profiling : LC-MS identifies degradation products (e.g., hydrolyzed propanoic acid). Quinazoline derivatives showed redox-sensitive activity discrepancies resolved by controlling glutathione levels .

Q. Which structural modifications enhance bioactivity, and what synthetic challenges arise?

- Methodology :

- Benzothiazole modifications : Introduce electron-withdrawing groups (e.g., -NO₂ at position 6) via nitration (HNO₃/H₂SO₄). Protect the amino group with Boc to avoid side reactions.

- Propanoic acid esterification : Synthesize methyl esters (DCC/DMAP) to improve permeability. Hydrolyze in vivo via esterase studies (monitor by HPLC) .

Key Considerations

- Safety : Handle with nitrile gloves (avoid DMSO penetration). Use fume hoods for reactions involving volatile reagents (e.g., thionyl chloride) .

- Data Validation : Cross-reference spectral data with PubChem entries (e.g., InChIKey: RDUHFHDKXQBHMH-SECBINFHSA-N for stereoisomers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.